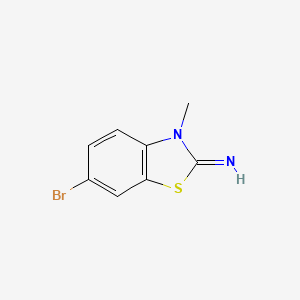

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

CAS No.: 73901-11-8

Cat. No.: VC2330534

Molecular Formula: C8H7BrN2S

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73901-11-8 |

|---|---|

| Molecular Formula | C8H7BrN2S |

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | 6-bromo-3-methyl-1,3-benzothiazol-2-imine |

| Standard InChI | InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 |

| Standard InChI Key | KOKMNRMHKISQCT-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)Br)SC1=N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)SC1=N |

Introduction

Chemical Identity and Properties

6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is characterized by specific chemical and physical properties that influence its biological activities and potential applications. The compound is identified by various chemical identifiers that provide precise information about its structure and composition.

Basic Chemical Information

The compound is identified by the CAS Registry Number 73901-11-8 and has the molecular formula C8H7BrN2S . With a molecular weight of 243.13 g/mol, this compound contains a bromine atom, making it relatively heavier than unbrominated benzothiazole derivatives. The official IUPAC name is 6-bromo-3-methyl-1,3-benzothiazol-2-imine, though it is also known by several synonyms including 2(3H)-Benzothiazolimine, 6-bromo-3-methyl-; 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine; and 6-BROMO-3-METHYL-3H-BENZOTHIAZOL-2-YLIDENEAMINE .

Structural Characteristics

The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine features a benzothiazole core, which consists of a benzene ring fused with a thiazole ring. The compound contains a bromine substituent at position 6 of the benzene ring, which enhances its lipophilicity and potentially improves membrane permeability in biological systems. The methyl group at the nitrogen at position 3 and the imine group (C=N) at position 2 are key structural elements that contribute to its chemical reactivity and biological interactions.

Chemical identifiers such as InChI (InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3) and SMILES notation (CN1C2=C(C=C(C=C2)Br)SC1=N) provide standardized representations of the compound's structure that can be used for database searches and computational studies.

Physical Properties

The compound has a predicted boiling point of 322.0±44.0°C, indicating its thermal stability . Like many heterocyclic compounds containing bromine, it is expected to be a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.

Synthesis Methods

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine can be achieved through various routes, with the most common method involving the reaction of 2-amino-6-bromobenzothiazole with iodomethane.

Primary Synthetic Route

The most documented synthetic pathway for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine involves the methylation of 2-amino-6-bromobenzothiazole using iodomethane in ethanol under heating conditions. This reaction typically proceeds for approximately 15 hours and yields about 63% of the desired product . The reaction can be represented as:

2-Amino-6-bromobenzothiazole + Iodomethane → 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

This synthesis was reported by Lin and Kasina in the Journal of Heterocyclic Chemistry (1981, vol. 18, #4, p. 759-761) . The reaction involves nucleophilic substitution, where the amino nitrogen of 2-amino-6-bromobenzothiazole attacks the methyl group of iodomethane, resulting in the formation of the N-methylated product.

Alternative Synthetic Approaches

While the primary route using iodomethane is well-established, alternative synthetic strategies might include:

-

Direct bromination of 3-methyl-1,3-benzothiazol-2(3H)-imine using brominating agents such as N-bromosuccinimide or bromine in appropriate solvents

-

Cyclization reactions starting from appropriately substituted anilines or thiophenols

-

Metal-catalyzed coupling reactions to introduce the bromine substituent at a later stage of synthesis

These alternative approaches could potentially offer advantages in terms of yield, reaction conditions, or starting material availability, though specific detailed protocols for these alternative routes are less well-documented in the literature for this specific compound.

Biological Activities

6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine exhibits a range of biological activities that make it a compound of interest for various therapeutic applications. These activities stem from its unique structural features and their interactions with biological targets.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity, which is a characteristic property of many benzothiazole derivatives. The presence of the bromine atom at position 6 enhances the compound's lipophilicity, potentially improving its penetration through microbial cell membranes. The antimicrobial action may involve disruption of bacterial cell membranes and interference with essential bacterial enzymes, though the exact mechanisms require further investigation.

Benzothiazole derivatives like 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The imine group at position 2 may serve as a hydrogen bond acceptor, potentially interacting with key proteins involved in bacterial metabolism or cell wall synthesis.

Antifungal Activity

In addition to antibacterial properties, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine also exhibits antifungal activity. The mechanism of antifungal action may involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. Alternatively, the compound may interfere with fungal cell wall synthesis or disrupt other essential fungal metabolic pathways.

The combined antimicrobial and antifungal properties make this compound a potential candidate for the development of broad-spectrum antimicrobial agents, which are increasingly important in the context of rising antimicrobial resistance.

Anticancer Properties

One of the most promising aspects of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is its potential anticancer activity. Studies on benzothiazole derivatives have shown that they can exert cytotoxic effects on various cancer cell lines. The mechanisms of anticancer action may include:

-

Induction of apoptosis (programmed cell death) in cancer cells

-

Inhibition of cancer cell proliferation through interaction with key cellular proteins

-

Disruption of cancer cell signaling pathways

-

Interference with DNA replication or repair mechanisms

The bromine substituent at position 6 may enhance the compound's interaction with specific cellular targets involved in cancer progression, while the imine group could form hydrogen bonds with crucial proteins involved in cell growth and survival.

Structure-Activity Relationships

The biological activities of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine are influenced by its structural features. Structure-activity relationship studies on benzothiazole derivatives have shown that:

-

The bromine atom at position 6 increases lipophilicity, enhancing membrane penetration and interaction with hydrophobic pockets in target proteins

-

The methyl group at position 3 influences the electronic properties of the benzothiazole ring, affecting binding affinity for various biological targets

-

The imine group at position 2 provides a site for hydrogen bonding and other interactions with biological macromolecules

Modifications at these positions can significantly alter the compound's biological profile, offering opportunities for optimization of activity and selectivity.

Applications in Medicinal Chemistry

The diverse biological activities of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine make it a promising starting point for drug development across multiple therapeutic areas.

Antimicrobial Drug Development

With increasing concern about antimicrobial resistance, there is an urgent need for new antibiotics with novel mechanisms of action. The antimicrobial properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine make it a potential lead compound for the development of new antibacterial and antifungal agents. Derivatives could be designed to target specific pathogens or to overcome existing resistance mechanisms.

Cancer Therapeutics

The anticancer properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine suggest potential applications in cancer treatment. Development of anticancer drugs based on this scaffold could focus on:

-

Enhancing selectivity for cancer cells over normal cells

-

Improving potency against specific cancer types

-

Developing combination therapies with established anticancer agents

-

Creating targeted delivery systems to increase concentration at tumor sites

Drug Development Considerations

Development of drugs based on 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine would need to address several considerations:

-

Optimization of pharmacokinetic properties (absorption, distribution, metabolism, excretion)

-

Assessment of toxicity and potential side effects

-

Enhancement of selectivity for intended targets

-

Development of appropriate formulations and delivery systems

-

Evaluation of synthetic scalability and manufacturing feasibility

The relatively simple structure of the compound provides medicinal chemists with multiple opportunities for modification to optimize these properties.

Research Methods and Techniques

Investigation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and its derivatives involves various research methods and techniques spanning chemistry, biology, and computational science.

Chemical Characterization

Comprehensive characterization of the compound typically involves:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) spectroscopy to identify functional groups

-

X-ray crystallography for three-dimensional structural analysis

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

These techniques provide detailed information about the compound's structure, purity, and physicochemical properties, which are essential for structure-activity relationship studies and quality control in synthesis.

Biological Activity Assessment

Evaluation of the compound's biological activities may include:

-

In vitro antimicrobial assays against various bacterial and fungal strains

-

Cytotoxicity tests against cancer cell lines using methods such as MTT assay

-

Mechanism of action studies using biochemical assays and cellular imaging

-

Target identification using affinity chromatography and proteomics approaches

-

In vivo efficacy studies in appropriate animal models

These biological evaluations provide insights into the compound's therapeutic potential and guide further optimization efforts.

Computational Methods

Computational techniques play an increasingly important role in studying compounds like 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine:

-

Molecular docking to predict interactions with potential biological targets

-

Quantitative Structure-Activity Relationship (QSAR) analysis to correlate structural features with biological activities

-

Molecular dynamics simulations to study conformational properties and interaction dynamics

-

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties

-

Virtual screening to identify novel derivatives with enhanced properties

These computational approaches complement experimental studies and can accelerate the discovery and optimization of new derivatives with improved properties.

Future Research Directions

Research on 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is still evolving, with several promising directions for future investigation.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could focus on:

-

Exploring different substituents at position 6 (replacing bromine with other halogens or functional groups)

-

Modifying the methyl group at position 3 with other alkyl or functional groups

-

Investigating changes to the imine group at position 2

-

Introducing additional substituents at other positions of the benzothiazole ring

These studies would help identify derivatives with enhanced biological activities and improved pharmacological properties.

Mechanism of Action Investigations

Detailed investigations into the mechanisms of action could involve:

-

Identification of specific molecular targets in bacteria, fungi, and cancer cells

-

Elucidation of binding modes and key interactions with target proteins

-

Study of effects on cellular signaling pathways and gene expression

-

Investigation of resistance mechanisms and strategies to overcome them

Understanding the mechanisms of action is crucial for rational drug design and for addressing potential resistance issues.

Advanced Delivery Systems

Development of advanced delivery systems could enhance the therapeutic potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and its derivatives:

-

Nanoparticle formulations to improve solubility and bioavailability

-

Targeted delivery approaches for cancer therapy

-

Controlled-release formulations for antimicrobial applications

-

Combination with penetration enhancers for topical applications

These delivery strategies could address pharmacokinetic limitations and improve therapeutic outcomes.

Clinical Development Pathway

For promising derivatives, a clinical development pathway would involve:

-

Preclinical toxicology studies

-

Pharmacokinetic and pharmacodynamic investigations

-

Formulation development and stability testing

-

Phase I-III clinical trials for safety and efficacy assessment

-

Regulatory submission and approval processes

This long-term perspective is essential for translating promising laboratory findings into clinically useful therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume